N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, a morpholine ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, oxadiazole, and morpholine rings would give the molecule a rigid, cyclic structure. The electron-donating and withdrawing properties of these rings could also influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrazole, oxadiazole, and morpholine rings, as well as the amide group. These functional groups could participate in a variety of chemical reactions, such as nucleophilic substitutions or electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Scientific Research Applications
Fluorescent Probes and Photoluminescent Materials
The compound’s synthesis involves cyclocondensation using vitamin B₁ as a catalyst, resulting in 1,3,5-trisubstituted-1H-pyrazoles. These compounds exhibit fluorescence properties and can be used as photoluminescent materials. Specifically, when an electron-withdrawing group is attached to acetophenone (as seen in compound 5i), the resulting 1,3,5-trisubstituted-1H-pyrazole shows varying colors from orange-red to cyan in different solvents . Additionally, compound 5i serves as a metal ion fluorescent probe with excellent selectivity for detecting Ag⁺ ions.
Medicinal Applications
Pyrazoline derivatives, including compounds related to our target molecule, have been explored for their medicinal properties. Notably:
- Anti-inflammatory Agents : Pyrazoline derivatives have been investigated for their anti-inflammatory potential .
Textile Industry Applications
Triarylpyrazoline compounds, including those related to our compound, have been employed as fluorescent whitening agents in the textile industry .
High-Tech Fields
In recent years, these compounds have found applications as laser dyes and fluorescent probes in high-tech fields, showcasing their versatility and relevance in cutting-edge technologies .
CDK1/Cdc2 Inhibitors
While not directly related to our compound, it’s worth noting that other pyrazole derivatives have been designed and synthesized as CDK1/Cdc2 inhibitors, potentially impacting cell cycle regulation and cancer therapy .
Regioselective Nucleophilic Aromatic Substitution
Another related compound, N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was synthesized via a three-step procedure, including a highly regioselective nucleophilic aromatic substitution. This highlights the compound’s potential in synthetic chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-2-25-13-15(11-21-25)18-22-17(28-23-18)12-20-19(26)14-3-5-16(6-4-14)24-7-9-27-10-8-24/h3-6,11,13H,2,7-10,12H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLILNDGPTHLUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide |
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